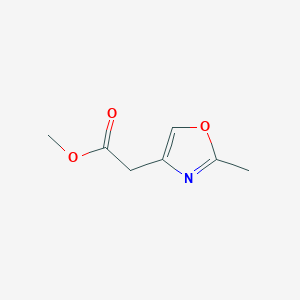
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of methyl (2-methyl-1,3-oxazol-4-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Scientific Research Applications
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2-methyl-1,3-oxazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be compared with other oxazole derivatives such as:
- Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
- Methyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)acetate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
UGRUQEPTKMIXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














